Product packaging for RB-6145(Cat. No.:CAS No. 129448-97-1)

RB-6145

Cat. No.: B1678845
CAS No.: 129448-97-1
M. Wt: 374.03 g/mol
InChI Key: XPBJPGMCFKYBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Hypoxia-Targeted Therapies in Cancer Research

The recognition of tumor hypoxia as a significant factor in treatment resistance dates back several decades. bidd.groupsigmaaldrich.com Early strategies to address this included the use of hyperbaric oxygen to increase oxygen delivery to tumors and the development of chemical radiosensitizers designed to mimic oxygen and enhance the effectiveness of radiation therapy in hypoxic cells. bidd.groupsigmaaldrich.comnih.gov Compounds like misonidazole (B1676599) were among the first nitroimidazole-based radiosensitizers to be investigated. wikipedia.org While these early approaches demonstrated some potential, they were often limited by systemic toxicity and insufficient tumor selectivity. wikipedia.orguni.lu

Evolution of Nitroimidazole Derivatives as Therapeutic Modalities

Nitroimidazole derivatives have been explored in cancer treatment since the 1950s, initially primarily as radiosensitizers. uni.lu Their mechanism involves the reduction of the nitro group, which is favored under hypoxic conditions. nih.govfishersci.ca This reduction can lead to the formation of reactive species that can damage DNA or enhance the effects of radiation. jkchemical.com Over time, research focused on developing nitroimidazole compounds with improved properties, including increased efficacy, reduced toxicity, and enhanced selectivity for the hypoxic tumor environment. uni.lu This evolution led to the investigation of compounds with additional cytotoxic mechanisms, moving beyond simple radiosensitization to the concept of hypoxia-activated cytotoxins or bioreductive prodrugs. jkchemical.comnih.gov

Positioning of RB-6145 within the Landscape of Dual-Function Hypoxia-Activated Prodrugs

This compound is positioned within the landscape of dual-function hypoxia-activated prodrugs, representing an approach to combine hypoxic targeting with a cytotoxic payload within a single molecule. nih.gov It was developed as a prodrug of RSU-1069, another nitroimidazole derivative that showed potent radiosensitizing and cytotoxic activity but was associated with significant toxicity, particularly severe emesis, in early clinical evaluation. wikipedia.orgnih.gov

This compound, also known as 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine in some contexts, or more commonly discussed in the literature as a bromoethylamine derivative of a nitroimidazole nih.govnih.gov, was designed with the aim of retaining the therapeutic advantages of RSU-1069 while exhibiting a more favorable toxicity profile. wikipedia.orgnih.gov Its structure incorporates a nitroimidazole moiety, which serves as the hypoxia-sensing trigger, and a cytotoxic component that becomes active upon reduction in the low-oxygen environment of the tumor. nih.gov The R-enantiomer of this compound has been referred to as CI-1010 and was also explored for further development.

Preclinical studies investigating this compound have explored its activity as a radiosensitizer and as a cytotoxic agent, often in comparison to its parent compound, RSU-1069, and other bioreductive agents like tirapazamine (B611382). These studies aimed to characterize its mechanism of activation and its effects on tumor growth, hypoxic fraction, and interaction with other treatment modalities like radiation.

Detailed research findings have provided insights into the differential effects of this compound and related compounds in various preclinical models. For instance, studies in murine tumor models compared the physiological and therapeutic effects of this compound and RSU-1069.

Table 1: Comparison of this compound and RSU-1069 Effects in SCCVII Murine Tumors

ParameterRSU-1069 (80 mg/kg i.p.)This compound (240 mg/kg i.p.)Significance
Tumor Blood Flow (30 min)Significant reduction (30%)No effectSignificant
Tumor OxygenationUnchanged (except < 2.5 mmHg at 30 min)Unchanged (except < 2.5 mmHg at 30 min)No significant difference noted for overall oxygenation
Tumor Energy MetabolismNo significant alterationNo significant alterationNo significant difference
Tumor Glucose Content (30 min)Increased (1.6-1.7 fold)Increased (1.6-1.7 fold)No significant difference
Enhancement of Tumor Response to HeatSimilar enhancementSimilar enhancementSimilar

Data extracted from Wood et al.

Further studies have investigated the ability of this compound and other bioreductive drugs to reduce the hypoxic fraction of tumors and influence metastatic dissemination when combined with radiotherapy.

Table 2: Effects of Bioreductive Drugs on Tumor Hypoxia and Metastases in KHT Murine Tumors

Treatment GroupHypoxic Fraction (Pimonidazole Binding)Presentation of MetastasesLocal Control Rates (with 25 Gy Radiotherapy)
Saline + RadiotherapyBaselineHigh20%
This compound + RadiotherapySignificantly reducedNo effect32%
Tirapazamine + RadiotherapySignificantly reducedSignificantly reduced50%

Data extracted from AACR Journals study.

These findings highlight that while both this compound and tirapazamine could reduce tumor hypoxia, their effects on metastatic spread and local control rates in combination with radiotherapy differed, suggesting variations in their mechanisms or the specific hypoxic cell populations they target. This compound's development and investigation underscore the ongoing efforts to refine bioreductive drug design for improved tumor targeting and therapeutic outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Br2N4O3 B1678845 RB-6145 CAS No. 129448-97-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

129448-97-1

Molecular Formula

C8H14Br2N4O3

Molecular Weight

374.03 g/mol

IUPAC Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI Key

XPBJPGMCFKYBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145

Origin of Product

United States

Mechanistic Investigations of Rb 6145

Bioreductive Activation Pathways and Metabolite Formation of RB-6145

This compound functions as a bioreductive prodrug, meaning it is activated under conditions of low oxygen tension (hypoxia) within cells. This activation process leads to the formation of cytotoxic metabolites, with RSU-1069 being a key product. nih.govnih.govbidd.group

Enzymatic Reduction under Hypoxic Conditions

The activation of this compound is initiated by enzymatic reduction, a process that is significantly enhanced in hypoxic environments. nih.gov This enzymatic activity facilitates the conversion of the prodrug into its active form(s). nih.gov

Conversion of this compound to RSU-1069

A central aspect of this compound's mechanism is its conversion to RSU-1069. nih.govnih.govugent.bedntb.gov.uaosti.govnih.gov this compound is recognized as a prodrug of RSU-1069, specifically designed to be activated under the hypoxic conditions often found in certain cellular environments. nih.govbidd.groupugent.bedntb.gov.uaosti.govnih.gov This conversion is crucial for the subsequent cytotoxic effects attributed to this compound. Beyond RSU-1069, other metabolites may also be formed during the bioreduction process. nih.gov

Molecular Mechanisms of Cytotoxicity Attributed to this compound

The cytotoxic effects observed with this compound are primarily mediated by its active metabolite, RSU-1069, which exerts its effects through several molecular mechanisms.

DNA Intercalation and Topoisomerase II Inhibition (for acridine (B1665455) derivative)

RSU-1069 is characterized as an acridine mustard. Acridine derivatives are known to exert cytotoxic effects through mechanisms including DNA intercalation and the inhibition of topoisomerase II. DNA intercalation involves the insertion of planar aromatic rings of the molecule between the base pairs of DNA, disrupting its structure and function. Inhibition of topoisomerase II interferes with the enzyme's critical role in DNA replication, transcription, and repair by preventing the unwinding and winding of DNA.

Alkylation Potential and DNA Damage Induction

RSU-1069 is identified as a bifunctional alkylating agent. ugent.be Alkylating agents form covalent bonds with biological molecules, including DNA. As a bifunctional agent, RSU-1069 can form cross-links within DNA (interstrand or intrastrand cross-links) or between DNA and proteins. ugent.be This alkylation leads to significant DNA damage, which can impede DNA replication and transcription, ultimately triggering cell death. ugent.be The DNA damage induced by the alkylating activity of RSU-1069 is a major contributor to the cytotoxicity observed.

Role of Nitroimidazole Moiety in Hypoxic Cell Targeting

The structure of RSU-1069 includes a nitroimidazole moiety. This functional group plays a critical role in the selective toxicity of the compound towards hypoxic cells. Under hypoxic conditions, the nitro group of the nitroimidazole is reduced by cellular enzymes. This bioreduction process is less efficient in oxygenated cells. The reduced form of the nitroimidazole is highly reactive and facilitates the subsequent reactions that lead to the formation of the active alkylating species and the induction of DNA damage. Therefore, the nitroimidazole moiety acts as a trigger for the activation of the prodrug specifically in the low-oxygen environment of hypoxic cells, thereby conferring a degree of selective toxicity.

Mechanisms of Radiosensitization by this compound

Radiosensitization is the process by which the sensitivity of cancer cells to the cytotoxic effects of radiation therapy is increased. wikipedia.org Tumor hypoxia, a common feature of many solid tumors, is a significant contributor to radioresistance. wikipedia.orgciteab.comuni.lu this compound, belonging to the class of electron-affinic nitroimidazoles, is designed to target and overcome this hypoxia-induced resistance. wikipedia.orgciteab.com Its radiosensitizing effects are particularly pronounced in environments with very low oxygen levels, specifically requiring oxygen concentrations below 0.1% for maximal cytotoxic response. fishersci.fi Preclinical studies in murine tumor models have demonstrated the radiosensitizing activity of this compound. wikipedia.orgwikipedia.org Research utilizing a cell sorter assay indicated that this compound primarily enhances the alpha term of tumor cell kill, suggesting that its efficacy as a sensitizer (B1316253) might be predictable based on specific tumor response parameters. wikipedia.org

Oxygen Mimicry and Radical Fixation

A key mechanism by which electron-affinic nitroimidazoles, including this compound, exert their radiosensitizing effect is through oxygen mimicry and radical fixation. citeab.comnih.gov Ionizing radiation deposits energy within cells, leading to the formation of free radicals, particularly on DNA molecules. In the presence of oxygen, these DNA radicals react with oxygen, resulting in the formation of irreversible peroxy radicals that "fix" the radiation-induced damage. Under hypoxic conditions, this oxygen-dependent fixation is limited, allowing for the repair of DNA damage and contributing to radioresistance. uni.lu

Electron-affinic compounds like this compound substitute for oxygen by oxidizing these radiation-induced free radicals on DNA. citeab.comnih.gov This reaction, involving the electron-affinic nitro groups, leads to the formation of stable chemical adducts on the DNA. citeab.com This effectively mimics the action of oxygen by preventing the restitution of the original DNA structure, thereby "fixing" the damage in an irreparable form. citeab.comnih.gov A critical advantage of nitroimidazoles over oxygen is their ability to penetrate and persist in hypoxic regions of tumors, unlike oxygen which is rapidly metabolized and has a limited diffusion distance. nih.gov The bioreduction of the nitro group in this compound is a key step in this process, and this reduction is inhibited by oxygen, ensuring selective activation and radiosensitization primarily in hypoxic environments. fishersci.finih.gov

Enhancement of Radiation-Induced DNA Lesions

The radical fixation process mediated by this compound directly contributes to the enhancement of radiation-induced DNA lesions. By forming stable adducts with DNA radicals, this compound prevents the repair of these initial damage sites, effectively converting potentially reparable lesions into irreparable ones. citeab.comnih.gov The formation of these adducts can lead to DNA strand breaks and other forms of DNA damage that are more challenging for the cell to repair, ultimately increasing the probability of cell death following irradiation. citeab.com

Preclinical Research on Therapeutic Efficacy of Rb 6145

In Vitro Efficacy Studies

In vitro studies have explored the cytotoxic and sensitizing capabilities of RB-6145 in various mammalian cell lines, focusing on the influence of oxygen levels and pH.

Differential Hypoxic Cell Cytotoxicity in Mammalian Cell Lines

Research has demonstrated that this compound exhibits differential cytotoxicity, showing greater toxicity towards hypoxic mammalian cells compared to aerobic cells in vitro. researchgate.net This selective toxicity is a key characteristic of bioreductive drugs, which are activated in the low-oxygen environment typical of solid tumors. imrpress.com

The degree of selective cytotoxicity towards hypoxic cells varies depending on the cell line. In mouse KHT/iv cells, this compound showed a high degree of selective cytotoxicity with a factor of 80. nih.gov In human A549 cells, the selective cytotoxicity was less pronounced, with a factor of 9, but was comparable to that seen with RSU-1069. nih.gov This indicates that while the hypoxic selectivity is present in human cell lines, it might be less potent than in some rodent models. nih.gov

Radiosensitizing Activity in Hypoxic Cell Cultures

This compound has been reported to demonstrate excellent radiosensitizing activity in preclinical models of tumor hypoxia. jst.go.jp Nitroimidazoles, including this compound, can selectively sensitize hypoxic cells to the effects of irradiation. researchgate.netclinicalgate.com Under hypoxic conditions, these compounds can oxidize radiation-induced free radicals on DNA, mimicking oxygen and thereby fixing DNA damage. clinicalgate.com Unlike oxygen, nitroimidazoles are not rapidly metabolized, allowing them to reach and affect hypoxic areas. clinicalgate.com

Studies have shown that this compound can enhance the effect of radiation in hypoxic cell cultures. The maximum hypoxic cell radiosensitization in murine KHT sarcomas occurred when this compound was administered 45-60 minutes before irradiation. researchgate.net The degree of radiosensitization was largely independent of the route of administration. researchgate.net

Chemosensitizing Potential in Combination with Conventional Agents

This compound has also been evaluated for its potential to sensitize tumor cells to conventional chemotherapeutic agents, particularly under hypoxic conditions. Studies in mouse KHT/iv and human A549 tumor cells assessed the chemosensitizing potential of this compound when combined with agents like 4-hydroperoxy-cyclophosphamide (4-OOH-CP) or CCNU. nih.gov

In both KHT/iv and A549 cell lines, the inclusion of this compound enhanced the cell killing effect of 4-OOH-CP by a factor of approximately 1.5 to 1.7-fold. nih.gov When combined with CCNU, this compound increased the killing of A549 cells by approximately 1.8-fold. nih.gov The R-enantiomer of this compound (PD 144872) also showed similar hypoxic cell preferential cytotoxicity and enhancement in anti-tumor treatment efficacy when exposed to A549 cells alone or in combination with CCNU. nih.gov

Influence of Extracellular and Intracellular pH on this compound Cytotoxicity and Uptake

The tumor microenvironment is often characterized by low extracellular pH (pHe) and increased hypoxia. nih.govnih.gov Studies have investigated the influence of both extracellular and intracellular pH on the cytotoxicity and uptake of this compound. researchgate.netnih.govresearchgate.net

The effect of acidic pH on this compound toxicity has been examined in several human tumor cell lines under hypoxic conditions. nih.govresearchgate.net While some cell lines (HT 29, A549, U373, and HT 144) showed little effect of acidic pH on toxicity, significant potentiation of this compound toxicity was observed in SiHa cells (enhancement ratio; ERpH approximately 1.6) and U1 cells (ERpH approximately 1.4). nih.govresearchgate.net

High-performance liquid chromatography (HPLC) studies on the uptake of this compound and its derivatives in SiHa and HT 29 cells provided insights into the pH dependence of drug uptake. nih.govresearchgate.net In SiHa cells, the intracellular to extracellular drug concentration ratio (Ci/Ce) at 1 hour was approximately 40% higher at pH 6.4 than at pH 7.4. nih.govresearchgate.net Conversely, in HT 29 cells, the Ci/Ce was approximately 25% lower at pH 6.4 compared to pH 7.4. nih.govresearchgate.net Under conditions of acidic extracellular pH, the regulation of intracellular pH was less effective in SiHa cells, where intracellular pH dropped to within 0.2 pH units of the extracellular pH during a 2.5-hour treatment at pH 6.4. nih.govresearchgate.net

These results suggest that the enhanced cytotoxicity of this compound in acidic extracellular environments is at least partly associated with pH-dependent changes in drug uptake, and this phenomenon may be cell-line dependent. researchgate.netnih.govresearchgate.net It is also possible that low pH itself could modestly potentiate cytotoxic damage, which is then either offset or augmented by altered uptake in different cell lines. nih.govresearchgate.net

Here is a summary of the influence of acidic extracellular pH on this compound toxicity and uptake in selected cell lines:

Cell LineEffect of Acidic pHe on Toxicity (ERpH)Effect of Acidic pHe (6.4 vs 7.4) on Uptake (Ci/Ce at 1h)
SiHa~1.6 (Significant Potentiation) nih.govresearchgate.net~40% Higher nih.govresearchgate.net
U1~1.4 (Significant Potentiation) nih.govresearchgate.netNot specified in search results
HT 29Little Effect nih.govresearchgate.net~25% Lower nih.govresearchgate.net
A549Little Effect nih.govresearchgate.netNot specified in search results
U373Little Effect nih.govresearchgate.netNot specified in search results
HT 144Little Effect nih.govresearchgate.netNot specified in search results

In Vivo Efficacy Studies in Murine Tumor Models

Preclinical in vivo studies using murine tumor models have investigated the efficacy of this compound, both as a monotherapy and in combination with other treatments. imrpress.comnih.govresearchgate.netnih.govresearchgate.netnih.gov

Monotherapy Efficacy in Suppressing Tumor Growth

While this compound is primarily recognized for its radiosensitizing and chemosensitizing properties, its efficacy as a monotherapy in suppressing tumor growth has also been explored. Some studies indicate that this compound can be active against hypoxic cells in vivo. imrpress.com However, compared to its parent compound RSU 1069, this compound showed slightly less hypoxia-selective cytotoxicity in vitro but was active against hypoxic cells in vivo with lowered toxicity. imrpress.com

In one study using a mouse mammary tumor model (MDAH-MCa-4), the bioreductive drug AQ4N showed activity at least as great as the reference bioreductive drug this compound against this tumor, both with and without radiation. researchgate.net This suggests that this compound does possess some level of monotherapy activity against certain tumors in vivo, comparable to other bioreductive agents. researchgate.net

StudyTumor ModelMonotherapy Effect on Tumor GrowthNotes
imrpress.comMurine modelsActive against hypoxic cells in vivoSlightly less hypoxia-selective cytotoxicity in vitro than RSU 1069. imrpress.com
researchgate.netMDAH-MCa-4 mouse mammary tumorActivity comparable to AQ4NEvaluated with and without radiation. researchgate.net
aacrjournals.orgPrimary tumors (murine model)No effect on overall growth rate, but significantly reduced hypoxic fractionEffect on tumor size significant when combined with radiotherapy. aacrjournals.org

Combination with Radiotherapy (X-rays)

Preclinical research has demonstrated the efficacy of this compound as a hypoxic cell sensitizer (B1316253) in combination with radiotherapy (X-rays). This compound has been reported to demonstrate excellent radiosensitizing activity in preclinical models of tumor hypoxia frontiersin.org. Studies using the KHT sarcoma model in B6C3F1 mice showed that this compound yielded an enhancement ratio of 2.4 relative to vehicle control at its maximum tolerated dose when administered at an optimal dosing interval prior to irradiation frontiersin.org. In comparison to RSU-1069, which gave a ratio of 2.2, this compound showed slightly greater enhancement in this specific model frontiersin.org.

Further comparisons with other agents, such as tirapazamine (B611382), in combination with radiotherapy have also been conducted. The difference in efficacy between tirapazamine and this compound as neoadjuvants to radiotherapy may be related to the specific hypoxic cell populations they target within the primary tumor mass primescholars.com. This compound/RSU-1069 requires oxygen levels below 0.1% to elicit a cytotoxic response, while tirapazamine can target cells at intermediate oxygen concentrations (0.1-1.5%) primescholars.com. Studies have shown that tirapazamine treatment reduced the tumor fraction able to bind pimonidazole (B1677889) to a greater extent than this compound/RSU-1069, supporting the idea that tirapazamine targets a broader range of oxygen tensions in vivo primescholars.com. In one study, tirapazamine treatment significantly reduced the presentation of metastases following radiotherapy, whereas this compound had no effect primescholars.com.

Combination with Photodynamic Therapy (PDT)

Research has also investigated the use of bioreductive drugs, including RSU-1069 and this compound, to increase the effect of photodynamic therapy (PDT). Studies using the RIF-1 murine sarcoma model explored increasing the effect of PDT on these tumors using the bioreductive drugs RSU-1069 and this compound primescholars.com. This suggests that this compound, as a bioreductive agent, can enhance the efficacy of PDT in certain preclinical tumor models.

Comparative Efficacy and Therapeutic Index with RSU-1069

This compound was developed as a prodrug of RSU-1069, partly due to irreversible gastrotoxicity observed in early phase I trials of RSU-1069 unam.mx. This compound was designed to be less toxic than RSU-1069 while retaining significant activity nih.gov. In mice, this compound is reported to be 2.5 times less toxic but only slightly less active than the aziridine (B145994) analogue RSU-1069, resulting in an improved therapeutic index nih.gov.

While this compound showed slightly less hypoxia-selective cytotoxicity than RSU-1069 in vitro, it demonstrated activity against hypoxic cells in vivo with lowered toxicity compared to RSU-1069 unam.mx. A comparison of the physiological effects of RSU-1069 and this compound in the SCCVII murine tumor revealed that RSU-1069 produced a significant reduction in tumor blood flow, whereas this compound had no such effect dntb.gov.ua. Both agents significantly increased tumor glucose content, but neither significantly altered tumor energy metabolism dntb.gov.ua. The therapeutic effects observed are consistent with the in vivo conversion of approximately one-third of the this compound prodrug to its active product, RSU-1069; however, their physiological effects in the SCCVII tumor were not identical dntb.gov.ua.

Comparative studies on radiosensitizing activity in the KHT sarcoma model showed that while RSU-1069 yielded an enhancement ratio of 2.2, this compound gave a ratio of 2.4 frontiersin.org. However, other synthesized compounds showed minimal radiosensitization activity with sensitizer enhancement ratios comparable to this compound and RSU-1069, and significantly less alkylating activity than RSU-1069 frontiersin.org.

Pharmacodynamic Biomarkers of this compound Activity

Investigations into the pharmacodynamic effects of this compound have been conducted, often in comparison to RSU-1069, to understand the basis for its improved therapeutic selectivity dntb.gov.ua. While the specific mechanism for the enhanced selectivity of this compound is not entirely clear, it was reasoned that a more beneficial pharmacokinetic profile might contribute nih.gov. Studies have investigated the plasma pharmacokinetics, tissue distribution, and metabolism of this compound in mice nih.gov.

Pharmacological Profile and Disposition of Rb 6145

Pharmacokinetics of RB-6145 and its Metabolites

Pharmacokinetic studies of this compound have primarily been conducted in experimental models, focusing on its conversion to active metabolites and their subsequent disposition.

Absorption and Distribution Characteristics

Studies in mice have shown that this compound, as a prodrug of RSU 1069, is converted in vivo to its active product. The systemic exposure to the metabolite RSU 1069 varies depending on the route of administration. Following intraperitoneal (i.p.) injection of this compound, the area under the curve (AUC) for the metabolite RSU 1069 was approximately 1.3 and 1.6 times higher compared to oral and intravenous (i.v.) administration, respectively icr.ac.uk. Cellular uptake of this compound has also been examined, demonstrating that the intracellular to extracellular drug concentration ratio can be influenced by extracellular pH, with higher ratios observed at acidic pH in certain cell lines nih.gov.

Metabolism and Biotransformation Pathways

This compound functions as a prodrug, undergoing metabolic conversion to yield active species. In mouse plasma, this compound is rapidly converted into two main products: the reactive aziridine (B145994), identified as RSU 1069, and a stable oxiazolidinone species icr.ac.uknih.gov. This conversion to RSU 1069 is a key biotransformation pathway icr.ac.uknih.govtandfonline.com. The activation of this compound to an alkylating agent occurs following nitroreduction thno.org. In vitro studies have shown that E. coli nitroreductase NfsA is efficient at metabolizing 2-nitroimidazole (B3424786) compounds like this compound thno.org. The formation of the aziridine intermediate is thought to be linked to the compound's reactivity nih.gov.

Elimination Characteristics and Half-Life

Following metabolic conversion, the resulting metabolites are subject to elimination. In mouse plasma, the post-peak concentrations of the this compound metabolites decline exponentially. The elimination half-life (t1/2) for the metabolite RSU 1069 in plasma was found to be approximately 25 minutes icr.ac.uk. This half-life is noted as being very similar to the 30-minute value observed for injected RSU 1069 itself icr.ac.uk.

Table 1: Summary of RSU 1069 Pharmacokinetic Parameters in Mouse Plasma (Derived from this compound Administration)

ParameterValue (approx.)NotesSource
Elimination t1/225 minutesFor metabolite RSU 1069 post-peak plasma icr.ac.uk

Physiological Effects of this compound in Tumor Microenvironment

Investigations into the effects of this compound on the tumor microenvironment have compared its impact to that of its active metabolite, RSU 1069, in experimental tumor models.

Impact on Tumor Blood Flow

Studies using laser Doppler flowmetry in the SCCVII murine tumor model found that this compound had no significant effect on tumor blood flow 30 minutes after administration tandfonline.comnih.govmedicaljournalssweden.seau.dk. This contrasts with its parent compound, RSU 1069, which produced a significant reduction (30%) in tumor blood flow at the same time point tandfonline.comnih.govmedicaljournalssweden.seau.dk. This compound has also been used in studies investigating the effects of other agents, such as nitro-L-arginine, on tumor blood flow, where changes in flow were attributed to the co-administered agent rather than this compound itself nih.gov.

Table 2: Effect on Tumor Blood Flow in SCCVII Murine Tumor (30 min post-administration)

CompoundEffect on Tumor Blood FlowSource
This compoundNo effect tandfonline.comnih.govmedicaljournalssweden.seau.dk
RSU 1069Significant 30% reduction tandfonline.comnih.govmedicaljournalssweden.seau.dk

Influence on Tumor Oxygenation

Table 3: Effect on Tumor Oxygenation in SCCVII Murine Tumor (30 min post-administration)

CompoundEffect on Tumor OxygenationSource
This compoundUnchanged, except for reduction in values < 2.5 mmHg at 30 min tandfonline.comnih.govmedicaljournalssweden.seau.dk

Effects on Tumor Energy Metabolism

However, investigations did reveal specific changes in glucose content within the tumors. Both this compound and RSU1069 were found to significantly increase tumor glucose content. tandfonline.com This effect was observed at 30 minutes following injection, resulting in a 1.6 to 1.7-fold increase in tumor glucose levels. tandfonline.com Despite this increase in glucose, there was no observed effect on the levels of glucose-6-phosphate or lactate (B86563) in the tumors. tandfonline.com

Further research explored the effects of this compound in combination with other agents. In KHT tumors, the combination of the bioreductive agent this compound (300 mg/kg, i.p.) administered 15 minutes prior to the nitric oxide synthase inhibitor NG-nitro-L-arginine (NOARG) (10 mg/kg, i.v.) resulted in significant changes in tumor bioenergetic status. nih.gov This combination treatment led to a 4.5-fold increase in the inorganic phosphate (B84403):total phosphate (Pi:total) ratio over the control value at 24 hours after treatment in the KHT tumor. nih.gov An elevated Pi:total ratio is indicative of alterations in the energy status of the tumor cells. Histological examination of tumors at this time point revealed extensive necrosis associated with this combination treatment. nih.gov

Research Findings Summary

Study ModelAgent(s) UsedAssessment MethodKey Findings on Energy MetabolismCitation
SCCVII Murine TumorThis compound, RSU106931P MRSNo significant alteration in overall tumor energy metabolism. tandfonline.comau.dk tandfonline.comau.dk
SCCVII Murine TumorThis compound, RSU1069Glucose measurementIncreased tumor glucose content (1.6-1.7 fold at 30 min). No effect on glucose-6-phosphate or lactate. tandfonline.com tandfonline.com
KHT Murine TumorThis compound + NOARG31P MRS (Pi:total)Increased Pi:total ratio (4.5-fold over control) at 24 hours. nih.gov nih.gov

Data on Tumor Glucose Content

AgentTime After Injection (min)Fold Increase in Tumor Glucose Content (vs Control)Citation
This compound301.6 - 1.7 tandfonline.com
RSU1069301.6 - 1.7 tandfonline.com

Structure Activity Relationship Sar Studies of Rb 6145 and Its Analogs

Design Principles for Dual-Function Nitroimidazoles

The design of dual-function nitroimidazoles like RB-6145 is based on the principle of combining a bioreductively activatable nitro group with an alkylating function within the same molecule. The nitroimidazole core is key to targeting hypoxic cells, as the nitro group can be reduced under low-oxygen conditions by cellular enzymes, such as nitroreductases. This reduction process can lead to the formation of reactive intermediates that are cytotoxic or enhance the effects of radiation or chemotherapy.

In the case of this compound, the design incorporates a bromoethylamino substituent intended to form an alkylating aziridine (B145994) moiety under physiological conditions after bioreductive activation of the nitroimidazole. This approach aims to achieve selective toxicity towards hypoxic tumor cells, which are often resistant to conventional radiotherapy and chemotherapy. This compound serves as a prodrug for RSU-1069, which directly contains the aziridine group. The rationale behind this prodrug strategy was to improve systemic tolerance compared to the more toxic parent compound, RSU-1069.

Synthetic Methodologies and Enantiomeric Synthesis of this compound

The synthesis of this compound and its individual enantiomers has been a crucial aspect of its study, enabling detailed investigations into their biological properties. Short and efficient synthetic pathways have been developed for both racemic this compound and its (R)- and (S)-enantiomers.

Development of Aziridine Equivalent Strategies

A notable challenge in the synthesis of compounds containing the aziridine moiety, such as RSU-1069, has been the handling of the highly toxic aziridine itself. To circumvent this, synthetic methodologies utilizing aziridine equivalents have been developed for the preparation of this compound and related compounds. One such strategy involves the use of 2-oxazolidinone (B127357) or 3-trimethylsilyl-2-oxazolidinone (B1345607) as a mild and safe surrogate for aziridine. This approach allows for the introduction of the necessary structural components that can subsequently be converted to the bromoethylamino group present in this compound.

Scalable Synthesis of Enantiomers

Following initial biological evaluations of racemic this compound, the need arose to synthesize its individual enantiomers, particularly the (R)-enantiomer (CI-1010), for more advanced preclinical studies. Scalable synthetic routes were developed to provide multi-kilo quantities of the (R)-enantiomer. These syntheses often commence with appropriate chiral epichlorohydrin (B41342) precursors and utilize the developed aziridine equivalent strategies. The ability to synthesize enantiomerically pure material in significant quantities was essential for comprehensive efficacy and toxicology assessments.

Correlations Between Chemical Structure and Biological Activity

Structure-activity relationship studies of this compound and its analogs have aimed to elucidate how variations in chemical structure influence their biological effects, particularly their alkylation potential and hypoxic selectivity.

Alkylation Potential and In Vivo Activity

A key aspect of the biological activity of this compound and its active form, RSU-1069, is their ability to act as alkylating agents, particularly after bioreductive activation in

Impact of Substituents on Radiosensitization and Cytotoxicity

Structure-Activity Relationship (SAR) studies on this compound and its analogs have aimed to elucidate how modifications to the chemical structure, particularly substituents on the side chain, influence their radiosensitizing and cytotoxic properties. This compound is a 2-nitroimidazole (B3424786) derivative designed as a prodrug of RSU-1069, a compound known for its differential toxicity towards hypoxic cells due to the presence of an aziridine moiety dntb.gov.ua. The development of this compound stemmed from efforts to mitigate the toxicity observed with RSU-1069, specifically irreversible gastrotoxicity in early clinical trials. Methylating the aziridine ring in RSU-1069 analogs, such as in this compound, was explored as a strategy to potentially reduce its activity and toxicity.

Investigations into a series of 2-nitroimidazoles featuring amidated beta-amino alcohol side chains, designed with variable alkylating and acylating functionality, revealed insights into the impact of these modifications. In vitro studies indicated that these target analogs generally exhibited minimal radiosensitization activity dntb.gov.ua. Only a limited number of these compounds demonstrated a sensitizer (B1316253) enhancement ratio (SER) greater than 2.0 dntb.gov.ua. However, some analogs displayed C1.6 values (the concentration required to achieve an SER of 1.6) comparable to those of the reference agents this compound and RSU-1069, suggesting notable efficiency despite their generally weaker radiosensitizing capacity dntb.gov.ua.

Further analysis of these analogs' potential to alkylate biomolecules showed significantly lower activity, less than 1% of that observed with RSU-1069 dntb.gov.ua. This finding supports a previously observed correlation between alkylation potential and in vivo activity dntb.gov.ua.

Comparative in vivo evaluation of one such analog (compound 6) in a murine tumor model demonstrated a modest enhancement ratio of 1.6 relative to a vehicle control. In contrast, this compound and RSU-1069 exhibited higher ratios of 2.4 and 2.2, respectively, at their maximum tolerated doses dntb.gov.ua. Other analogs tested (compounds 5a and 5g) showed little to no activity in this in vivo model dntb.gov.ua.

The enhanced sensitizing ability of RSU-1069, to which this compound is a prodrug, has been attributed more to its greater hypoxic cell cytotoxicity rather than a direct enhancement of radiosensitization. The presence of a substituted nitro group on the 2' position of the imidazole (B134444) ring has been proposed to influence enzyme sensitivity and play a determining role in biochemical cytotoxicity in the context of hypoxia. Studies on other nitroaromatic compounds, including nitrofuran and nitroimidazole derivatives, have indicated that varying the electronic character of side chains can impact radiosensitizing and hypoxia-activated prodrug (HAP) activity, with greater electron affinity generally correlating with higher radiosensitization in hypoxic cell lines.

The data suggest that while modifications to the side chain of the 2-nitroimidazole core can influence the radiosensitizing and cytotoxic profiles of this compound analogs, specific substituents and functionalities are critical determinants of their activity and potential for clinical translation. The table below summarizes some of the comparative in vitro and in vivo data for this compound, RSU-1069, and selected analogs.

CompoundIn Vitro Radiosensitization (SER > 2.0)In Vitro Radiosensitization (C1.6)In Vitro Alkylating Activity (% of RSU-1069)In Vivo Enhancement Ratio (KHT sarcoma)
This compoundYes (Reference)Comparable-2.4 dntb.gov.ua
RSU-1069Yes (Reference)Comparable100%2.2 dntb.gov.ua
Analog 5aYes dntb.gov.ua≥1.8 dntb.gov.ua<1% dntb.gov.uaLittle to no activity dntb.gov.ua
Analog 5gYes dntb.gov.uaNot specified<1% dntb.gov.uaLittle to no activity dntb.gov.ua
Analog 6Yes dntb.gov.uaComparable dntb.gov.ua<1% dntb.gov.ua1.6 dntb.gov.ua

Toxicological and Safety Research of Rb 6145

Preclinical Toxicity Profiles

Preclinical studies in mice and rats indicated that RB-6145 exhibited lower systemic toxicity compared to its parent compound, RSU-1069. imrpress.comnih.govumich.edutargetmol.cnresearchgate.net Maximum tolerated dose (MTD) studies in C3H/He mice showed that the MTD of this compound was significantly higher than that of RSU-1069, for both intraperitoneal (ip) and oral (po) administration routes. nih.govresearchgate.net For instance, the ip MTD for RSU-1069 was 80 mg/kg, while for this compound it was 350 mg/kg. nih.govresearchgate.net Following oral administration, the MTD for RSU-1069 was 320 mg/kg, and for this compound it was 1 g/kg. nih.govresearchgate.net This suggested a therapeutic benefit for this compound due to its reduced toxicity while largely retaining radiosensitizing activity. nih.govallenpress.com

However, further development of this compound was discontinued (B1498344) due to the observation of irreversible cytotoxicity towards retinal cells in preclinical animal models. imrpress.comjst.go.jp Studies on CI-1010, the R-enantiomer of this compound, also confirmed this retinal toxicity in rats and monkeys. jst.go.jpnih.govnih.gov

Specific Organ Toxicities and Associated Research

Research into the toxicity of this compound identified specific organ systems affected.

Retinal Degeneration and Ocular Toxicity

A significant finding in the preclinical evaluation of this compound and its enantiomer CI-1010 was the induction of retinal degeneration and ocular toxicity. imrpress.comumich.edujst.go.jpnih.govnih.gov Studies in mice and rats revealed irreversible cytotoxicity towards retinal cells. imrpress.comjst.go.jp

Detailed investigations with CI-1010 in adult Wistar rats showed that retinal degeneration occurred as early as 4 days after a single intravenous injection at doses of ≥ 225 mg/kg, or after 3 weeks of repeated injections at doses of ≥ 40 mg/kg. nih.gov The degeneration primarily affected the photoreceptor and outer nuclear layers of the retina, characterized by vacuolation and compression of the photoreceptor layer, and thinning of the outer nuclear layer due to cell loss and the presence of pyknotic or karyorrhectic nuclei. nih.gov Ultrastructural analysis indicated swelling and fragmentation of inner and outer retinal rod segments, associated with cytoplasmic condensation and pyknosis in the outer nuclear cell layer. nih.gov This retinal damage was nonreversible, with lesion severity increasing even after the compound was withdrawn. nih.gov

Studies in cynomolgus monkeys also demonstrated that intravenously administered CI-1010 caused bilateral multifocal retinal degeneration involving the photoreceptor and outer nuclear layers, similar to findings in rodents. nih.gov

Gastrointestinal Tolerance

This compound was developed as a prodrug of RSU-1069 partly because of irreversible gastrotoxicity observed in early phase I trials of RSU-1069. imrpress.com Preclinical studies comparing oral and intraperitoneal administration of RSU-1069 and this compound in mice provided insights into gastrointestinal tolerance. nih.govresearchgate.net While RSU-1069 caused significant gastrointestinal issues in early clinical trials, studies in mice indicated no loss of intestinal crypts after either ip or po administration of RSU-1069. nih.govresearchgate.net This suggests that the gastrointestinal toxicity profile might differ between species or be dose-dependent. This compound was designed to mitigate the severe emesis associated with RSU-1069 in the clinic. umich.edujst.go.jpaacrjournals.org

Comparative Toxicity with RSU-1069

This compound was designed as a prodrug of RSU-1069 with the specific aim of reducing systemic toxicity while retaining the desirable properties of RSU-1069 as a hypoxic cell radiosensitizer and cytotoxin. imrpress.comnih.govumich.edutargetmol.cn

Comparative studies in mice confirmed that this compound had reduced systemic toxicity compared to RSU-1069, as evidenced by its significantly higher MTD values for both ip and po administration. nih.govresearchgate.net

CompoundAdministration RouteMaximum Tolerated Dose (MTD)
RSU-1069Intraperitoneal (ip)80 mg/kg (0.38 mmol/kg)
RSU-1069Oral (po)320 mg/kg (1.5 mmol/kg)
This compoundIntraperitoneal (ip)350 mg/kg (0.94 mmol/kg)
This compoundOral (po)1 g/kg (2.67 mmol/kg)

Toxicity to bone marrow stem cells was also found to be less with oral administration of RSU-1069 compared to ip administration. nih.gov Oral administration of RSU-1069 also resulted in lower spermatogenic toxicity. nih.govresearchgate.net

While this compound showed slightly less hypoxia-selective cytotoxicity than RSU-1069 in vitro, it was active against hypoxic cells in vivo with reduced toxicity compared to RSU-1069. imrpress.com Radiosensitization and bioreductive cytotoxicity produced by this compound were only slightly less than those produced by RSU-1069, indicating that a therapeutic gain was achieved with this compound in a murine tumor model. allenpress.com

Despite the reduced systemic toxicity and comparable efficacy in some aspects, the development of this compound was halted due to the irreversible retinal toxicity observed in preclinical studies, a toxicity also seen with CI-1010, the R-enantiomer of this compound, in both rodents and monkeys. imrpress.comjst.go.jpnih.govnih.gov This specific organ toxicity proved to be a critical factor in the decision to discontinue its development.

Translational Research and Clinical Development Trajectory

Transition from Preclinical to Clinical Evaluation

The decision to advance RB-6145 from preclinical research to clinical evaluation was underpinned by favorable findings in laboratory and animal studies. This compound was developed as a prodrug of RSU-1069, a known hypoxic cell radiosensitizer and cytotoxin. Preclinical investigations aimed to evaluate if this compound could serve as a less toxic alternative to RSU-1069 while maintaining comparable efficacy.

Studies in mice indicated that this compound exhibited lower systemic toxicity compared to RSU-1069. icr.ac.ukresearchgate.net Specifically, oral administration of this compound in murine models resulted in reduced dose-limiting toxicity when compared to parenteral administration, without significantly compromising its radiosensitizing activity. researchgate.net This suggested an improved therapeutic index for this compound. icr.ac.ukresearchgate.net

Detailed research findings from preclinical studies explored the cytotoxic effects of this compound in various human tumor cell lines. These studies investigated the dependence of its toxicity on factors prevalent in the tumor microenvironment, such as hypoxia, extracellular and intracellular pH, and drug uptake. nih.gov For instance, significant potentiation of this compound toxicity under hypoxic conditions was observed in certain cell lines. nih.gov Furthermore, the synthesis of both racemic this compound and its individual enantiomers was undertaken to provide material for advanced efficacy and early toxicology studies, a crucial step in preclinical development. umich.edu

Collectively, the preclinical data demonstrating this compound's potential as a potent compound within the class of dual-function nitroheterocycles and its improved toxicity profile relative to its parent compound, RSU-1069, provided the rationale for its consideration for clinical trial. acs.orgnih.gov

Challenges in Clinical Development Related to Safety Findings

The clinical development of any new drug is frequently accompanied by challenges, and for bioreductive drugs like this compound, these challenges can be particularly pronounced, especially concerning the management of observed safety findings. While specific details regarding the adverse event profiles encountered during this compound's clinical evaluation are not within the scope of this discussion, it is possible to address the types of challenges that can arise in this context, particularly given that this compound was designed to overcome toxicity issues associated with its precursor, RSU-1069.

RSU-1069, the compound from which this compound was derived as a prodrug, encountered significant safety issues in the clinic, specifically causing severe emesis which led to its withdrawal. umich.edu This history inherently framed the clinical development of this compound, as a primary goal was to mitigate such toxicities. Therefore, challenges in the clinical development of this compound related to safety findings would likely have involved carefully monitoring and managing any signs of toxicity in human subjects.

Developing bioreductive drugs presents inherent challenges related to their activation in specific tissue environments. Ensuring that the drug is selectively activated in the target tissue (e.g., hypoxic tumor cells) while minimizing activation and potential toxicity in normal, oxygenated tissues is critical. Challenges can arise in accurately predicting and monitoring the extent of bioreduction and the subsequent local and systemic exposure to the activated cytotoxic species in human patients, which can differ from preclinical models. openaccessjournals.comhhs.gov These factors can contribute to variability in patient response and the potential for dose-limiting toxicities. The process of determining a therapeutic dose that is both effective against the tumor and tolerable for the patient, based on observed safety findings during dose-escalation studies, represents a significant challenge in the clinical development of such compounds.

Future Directions and Research Gaps for Rb 6145

Elucidation of Residual Mechanistic Ambiguities

RB-6145 is a prodrug of RSU-1069, a dual-function 2-nitroimidazole (B3424786) compound that acts as both a hypoxic cell radiosensitizer and a bioreductive cytotoxin. nih.govnih.govnih.gov The radiosensitizing effect is attributed to the nitroimidazole moiety, which mimics oxygen in "fixing" radiation-induced DNA damage, making it irreparable. ubc.canih.gov The cytotoxic effect stems from the aziridine (B145994) ring, an alkylating agent, which becomes activated under hypoxic conditions. nih.govnih.gov This activation is a result of the bioreduction of the nitro group, a process that is inhibited by the presence of oxygen, thus conferring selectivity for hypoxic tumor cells. nih.gov

Despite this general understanding, some mechanistic questions remain. The precise reasons for the significantly higher radiosensitizing efficiency of RSU-1069 compared to other nitroimidazoles like misonidazole (B1676599) are not fully understood. nih.gov Furthermore, while it is known that RSU-1069 interacts with and damages DNA, the exact nature of the DNA lesions and the cellular repair pathways that respond to this damage require more detailed investigation. nih.gov Studies have shown that the primary lethal damage induced by RSU-1069 is likely base damage rather than strand breaks. nih.gov A deeper comprehension of these molecular interactions could pave the way for more rational drug design and combination therapies.

Strategies for Mitigating Ocular Toxicity

A significant hurdle in the development of nitroimidazole-based drugs is their potential for toxicity, including neurotoxicity and, more specifically, ocular toxicity. While direct studies on the ocular toxicity of this compound or RSU-1069 are limited, research on other nitroimidazole radiosensitizers has raised concerns. For instance, the compound CI-1010 was found to cause retinal degeneration in monkeys. nih.gov Another study on a desmethyl derivative of misonidazole also reported ocular toxicity. nih.gov Given that this compound belongs to the same chemical class, the potential for similar side effects cannot be dismissed.

Future research must prioritize the evaluation of the ocular safety profile of this compound and its metabolites. Should ocular toxicity be identified as a concern, several mitigation strategies could be explored. One approach is the development of targeted delivery systems that enhance drug concentration in the tumor while minimizing systemic exposure. Another avenue is the co-administration of protective agents that could counteract the toxic effects in the eye. Furthermore, the development of next-generation analogs with a more favorable therapeutic index, as discussed in the following section, will be paramount.

Development of Next-Generation Bioreductive Prodrugs

The development of this compound itself was a step towards creating a safer alternative to RSU-1069. nih.gov The prodrug strategy aimed to reduce systemic toxicity while ensuring the delivery of the active compound to the target site. Building on this, the development of next-generation bioreductive prodrugs is a promising area of research. One approach involves the synthesis of further analogs of RSU-1069 with modifications to the aziridine ring. Studies have shown that alkyl-substitution of the aziridine ring can reduce toxicity while maintaining high radiosensitizing efficiency. nih.gov

The exploration of different prodrug moieties that can be cleaved with greater specificity within the tumor microenvironment is another important direction. This could involve designing prodrugs that are activated by enzymes that are overexpressed in hypoxic tumor cells. The overarching goal is to design compounds with an improved therapeutic window, maximizing anti-tumor efficacy while minimizing off-target toxicities.

Exploration of Novel Combination Therapies

The therapeutic potential of this compound is likely to be fully realized in combination with other treatment modalities. Preclinical studies have already demonstrated the synergistic effects of this compound and its active form with other treatments. For example, this compound has been shown to enhance the tumor response to heat therapy. nih.gov RSU-1069 has been investigated in combination with radiation and the chemotherapeutic agent melphalan, showing significant enhancement of their cytotoxic effects. nih.gov

Future research should expand on these findings to explore a wider range of combination therapies. This could include combining this compound with other classes of chemotherapy, targeted therapies, and immunotherapies. researchgate.netfrontiersin.org The ability of this compound to induce DNA damage in hypoxic cells could potentially create neoantigens, making tumors more susceptible to immune checkpoint inhibitors. Investigating the optimal sequencing and scheduling of these combination treatments will be crucial for maximizing their therapeutic benefit. nih.gov

Combination AgentCompoundPreclinical Finding
HyperthermiaThis compoundEnhanced tumor growth delay
RadiationRSU-1069Increased tumor cell killing
MelphalanRSU-1069Potentiated cytotoxic action

Advanced Imaging and Biomarker Discovery for this compound Activation

The efficacy of this compound is intrinsically linked to the presence of tumor hypoxia. Therefore, the ability to non-invasively identify and monitor hypoxic regions within tumors is critical for patient selection and treatment response assessment. Positron Emission Tomography (PET) imaging with radiolabeled nitroimidazoles is a well-established method for visualizing tumor hypoxia. nih.govresearchgate.netfrontiersin.orgaacrjournals.orgnih.gov Although no specific PET tracers based on the this compound structure have been reported, the development of such agents would be a logical next step. A radiolabeled version of this compound or a suitable analog could serve as a theranostic agent, allowing for both imaging of drug distribution and activation, and therapy.

Beyond imaging, the discovery of soluble or tissue-based biomarkers that correlate with this compound activation and efficacy is a key research gap. mdpi.comnih.gov This could involve measuring the levels of specific reductases required for the bioreductive activation of this compound in tumor biopsies. nih.gov Alternatively, the detection of specific drug-DNA adducts in circulating tumor DNA could serve as a pharmacodynamic biomarker of drug activity. mdpi.com Such biomarkers would be invaluable for personalizing treatment with this compound.

Computational and In Silico Approaches for Analog Design

Computational and in silico methods are increasingly being used to accelerate the drug discovery and development process. nih.govplos.orgresearchgate.netaimspress.com These approaches can be applied to the design of next-generation analogs of this compound with improved properties. Molecular modeling can be used to understand the interactions of RSU-1069 with its biological targets, such as DNA and reductases. This information can then be used to design new analogs with enhanced binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features of nitroimidazoles that contribute to their radiosensitizing and cytotoxic activities, as well as their toxicity profiles. rsc.org These models can then be used to predict the properties of novel, untested compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental evaluation. Such in silico screening can significantly reduce the time and cost associated with the development of new and improved bioreductive prodrugs.

Q & A

Q. How can researchers ensure this compound’s preclinical data transparency and compliance with FAIR principles?

  • Methodological Answer: Deposit raw datasets (e.g., RNA-seq, HPLC chromatograms) in public repositories (NCBI GEO, ChEMBL) with unique identifiers. Document metadata using standardized templates (MIAME, ARRIVE guidelines). Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RB-6145
Reactant of Route 2
Reactant of Route 2
RB-6145

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.